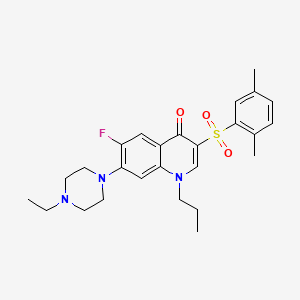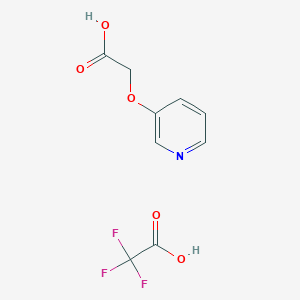![molecular formula C14H14N6O2 B2815823 N-(1H-benzo[d][1,2,3]triazol-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide CAS No. 1797331-66-8](/img/structure/B2815823.png)
N-(1H-benzo[d][1,2,3]triazol-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-benzo[d][1,2,3]triazol-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a useful research compound. Its molecular formula is C14H14N6O2 and its molecular weight is 298.306. The purity is usually 95%.
BenchChem offers high-quality N-(1H-benzo[d][1,2,3]triazol-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1H-benzo[d][1,2,3]triazol-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has explored the synthesis of heterocyclic compounds from precursors like furanones and pyrazolyl groups. These compounds have been converted into various heterocyclic systems of synthetic and biological importance. For instance, benzylamine reacts with furanones under different conditions to yield open-chain N-benzylamides or 2(3H)-pyrrolones. Further, acid hydrazides derived from these reactions serve as key materials for synthesizing pyridazinones, oxadiazoles, and triazoles with potential antiviral activities against viruses like HAV and HSV-1 (Hashem et al., 2007).
Antimicrobial and Antifungal Activities
Another avenue of research has focused on synthesizing new pyrazoline and pyrazole derivatives, bearing benzenesulfonamide moieties. These compounds have been evaluated for their antimicrobial and antifungal activities. Compounds demonstrating significant efficacy against bacteria and fungi species have been identified, highlighting the potential for new antimicrobial agents (Hassan, 2013).
Synthesis and Evaluation of Derivatives
There's also research on the synthesis and biological evaluation of derivatives based on the dihydropyridazine framework. This includes exploring O-substituted derivatives for their potential biological activities. Some compounds have been identified to possess combinations of pyridazine and oxadiazole rings, offering insights into the synthesis of compounds with possible therapeutic applications (Shainova et al., 2019).
Antiproliferative Activity
The scaffold N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide has been utilized to synthesize compounds inhibiting cancer cell growth. For example, one compound demonstrated significant inhibition against MCF-7 human breast tumor cells, indicating the potential for developing new anticancer agents (Stefely et al., 2010).
Psychotropic, Anti-inflammatory, and Cytotoxicity
Furthermore, studies have shown that N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives possess sedative actions, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. These findings suggest a potential for developing new drugs with specific types of activities (Zablotskaya et al., 2013).
Eigenschaften
IUPAC Name |
N-(2H-benzotriazol-5-yl)-3-(1-methyl-6-oxopyridazin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-20-14(22)7-4-9(18-20)3-6-13(21)15-10-2-5-11-12(8-10)17-19-16-11/h2,4-5,7-8H,3,6H2,1H3,(H,15,21)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZMFMIVACBEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)NC2=CC3=NNN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzo[d][1,2,3]triazol-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B2815740.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2815743.png)
![Ethyl 1-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2815744.png)
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2815747.png)
![2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2815748.png)




![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2815755.png)

![N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2815760.png)
![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815762.png)